molecular formula C19H17BrN2O4 B2400660 methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899743-05-6

methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Cat. No. B2400660
CAS RN: 899743-05-6
M. Wt: 417.259
InChI Key: RIYQLMNDPOTFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O4 and its molecular weight is 417.259. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides : The synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved through three-component reactions. This process involved N-aryl-3-oxobutanamides, salicylaldehyde, and urea in ethanol, using NaHSO4 as a catalyst. The structure of the product was confirmed by IR and 1H NMR spectroscopy and X-ray analysis (Gein et al., 2017).

  • Oxygen-Bridged Tricyclic Biginelli Adduct Synthesis : A novel oxygen-bridged tricyclic Biginelli adduct was synthesized, characterized, and evaluated for anticancer activity. The compound was produced by cyclization of a Biginelli Adduct under mild conditions using zinc(II) perchlorate hexahydrate as a catalyst. Its structure was characterized using various spectroscopic methods and density functional theory calculations (Ibrahim et al., 2017).

  • Crystallographic Analysis of Isoxazol-5(4H)-one Derivatives : The crystal structure and Hirshfeld surface analysis were performed on derivatives of 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine. This study provided detailed insights into the molecular interactions and arrangement in these compounds (Gumus et al., 2019).

Biological Activity and Applications

  • Anticancer Activity of Biginelli Adducts : The synthesis and evaluation of a Biginelli adduct for its anticancer activity were reported. The compound exhibited moderate activity against the MCF-7 human breast cell line, indicating its potential in cancer research (Ibrahim et al., 2017).

  • Antimicrobial Activities of Coumarin Derivatives : Research on diiodocoumarin derivatives revealed significant antimicrobial activity. These compounds were prepared and evaluated against various microorganisms, showing potential for application in antimicrobial therapies (Mohamed et al., 2011).

  • Green Synthesis using Averrhoa Bilimbi Extract : The use of Averrhoa bilimbi extract, a natural acidic medium, facilitated the eco-friendly synthesis of isoxazol-5(4H)-ones and Biginelli-like compounds. This method highlights an environmentally friendly approach in chemical synthesis and pharmaceutical applications (Patil et al., 2021).

properties

IUPAC Name

methyl 10-(3-bromophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-19-10-15(14-8-11(17(23)25-2)6-7-16(14)26-19)21-18(24)22(19)13-5-3-4-12(20)9-13/h3-9,15H,10H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYQLMNDPOTFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.